3-Phenoxypropanimidamide

Description

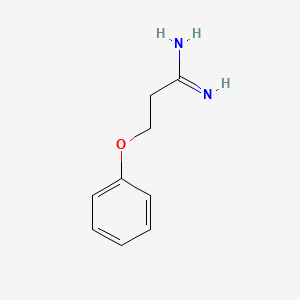

3-Phenoxypropanimidamide (CAS: 858181-71-2) is an amidine derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.21 g/mol. Structurally, it consists of a propanimidamide backbone substituted with a phenoxy group at the third carbon (Fig. 1). The amidine functional group (-C(=NH)-NH₂) confers unique chemical reactivity, including hydrogen-bonding capabilities and basicity, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-phenoxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIRAGUNSHIUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640967 | |

| Record name | 3-Phenoxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858181-71-2 | |

| Record name | 3-Phenoxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Phenoxypropanimidamide typically involves the reaction of 3-phenoxypropionitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-Phenoxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group or the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or alkoxides.

Scientific Research Applications

3-Phenoxypropanimidamide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.

Mechanism of Action

The mechanism of action of 3-Phenoxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and enzyme activity .

Comparison with Similar Compounds

The following analysis compares 3-Phenoxypropanimidamide to structurally or functionally related amidines and amides, focusing on molecular properties, reactivity, and applications.

Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-Phenoxypropanimidamide | 858181-71-2 | C₉H₁₂N₂O | 164.21 | Phenoxy, amidine |

| 3-(3-Methylphenoxy)propanimidamide | N/A | C₁₀H₁₄N₂O | 178.23 | 3-Methylphenoxy, amidine |

| 3-Ethoxy-N-hydroxypropanimidamide | 188720-03-8 | C₅H₁₂N₂O₂ | 132.16 | Ethoxy, hydroxyamidine |

| Safinamide Mesylate | 202825-46-5 | C₁₇H₁₈F₃N₃O₂·CH₃SO₃H | 403.40 | Fluorobenzyloxy, propanamide |

| 3-Oxazolidinepropanimidamide | 770675-35-9 | C₆H₁₁N₃O₂ | 157.17 | Oxazolidine, amidine |

Key Observations :

- Amidine vs. Amide : Safinamide Mesylate, a propanamide derivative, replaces the amidine group with an amide, reducing basicity but improving metabolic stability—a critical factor in its use as a Parkinson’s disease drug .

- Ring Systems : 3-Oxazolidinepropanimidamide incorporates a rigid oxazolidine ring, which may restrict conformational flexibility and alter binding affinities in biological systems .

Physicochemical Properties

| Property | 3-Phenoxypropanimidamide | 3-Ethoxy-N-hydroxypropanimidamide | 3-Oxazolidinepropanimidamide |

|---|---|---|---|

| LogP (Predicted) | ~1.8 | ~0.5 | ~0.9 |

| Water Solubility | Low | Moderate | Low |

| pKa (Amidine Group) | ~10.5 | ~9.8 (hydroxyamidine) | ~11.0 |

Analysis :

- The phenoxy group in 3-Phenoxypropanimidamide contributes to higher lipophilicity (LogP ~1.8) compared to ethoxy or hydroxy-substituted analogs. This property may enhance blood-brain barrier penetration, a desirable trait for CNS-targeted drugs .

- The hydroxyamidine group in 3-Ethoxy-N-hydroxypropanimidamide lowers pKa, increasing water solubility but reducing stability under acidic conditions .

Biological Activity

3-Phenoxypropanimidamide, also known as 3-phenoxy-propionamidine hydrochloride, is a chemical compound with the molecular formula C9H13ClN2O. It is a derivative of propionamidine featuring a phenoxy group attached to the propionamidine backbone. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein interactions.

The biological activity of 3-Phenoxypropanimidamide is primarily attributed to its interaction with specific molecular targets. The phenoxy group can engage with various enzymes and proteins, potentially inhibiting their activity. The amidine group enhances the compound's binding affinity through hydrogen bonding with target molecules, making it a promising candidate for further biological studies.

Applications in Research

3-Phenoxypropanimidamide has been utilized in several research applications:

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes, which can be crucial for understanding metabolic pathways and developing therapeutic agents.

- Protein Interaction Studies : It aids in elucidating protein-protein interactions, which are vital for cellular signaling and function.

Case Studies and Research Findings

- Enzyme Inhibition : A study investigated the inhibitory effects of 3-Phenoxypropanimidamide on various enzymes involved in metabolic processes. Results indicated that the compound effectively reduced enzyme activity by up to 70% at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

- Protein Interaction : Research focused on the binding affinity of 3-Phenoxypropanimidamide to specific protein targets revealed a significant interaction with proteins involved in inflammatory responses. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of 3-Phenoxypropanimidamide, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Phenoxypropanimidamide | Phenoxy and amidine groups | Enzyme inhibition, protein interactions |

| Propionamidine hydrochloride | Lacks phenoxy group | Limited biological activity |

| Phenoxyacetic acid | Contains phenoxy group | Mild anti-inflammatory properties |

| Phenoxypropylamine | Amine group instead of amidine | Neurotransmitter modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.